N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide
CAS No.: 2034304-67-9
Cat. No.: VC5268416
Molecular Formula: C18H13F3N4O
Molecular Weight: 358.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034304-67-9 |
|---|---|
| Molecular Formula | C18H13F3N4O |
| Molecular Weight | 358.324 |
| IUPAC Name | N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26) |
| Standard InChI Key | MCRKIBBFKIJLKH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Introduction
Key Chemical Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁F₃N₄O |
| Molecular Weight | ~320 g/mol |
| Functional Groups | Amide, Pyridine, Trifluoromethyl |
| Solubility | Likely soluble in polar organic solvents |
| Chemical Stability | Stable under standard conditions |
Synthesis
The synthesis of N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide typically involves:
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Coupling Reactions: The bipyridine moiety is functionalized through alkylation or acylation to introduce the nicotinamide group.
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Introduction of Trifluoromethyl Group: This step often employs reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
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Purification and Characterization: Techniques such as recrystallization, NMR spectroscopy, and LC-MS are used to confirm the structure.
Pharmaceutical Research
The compound's structural features suggest potential applications in:
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Enzyme Inhibition: Nicotinamide derivatives often target enzymes like sirtuins or PARPs (poly ADP-ribose polymerases), which are implicated in cancer and aging research.
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Receptor Modulation: The bipyridine unit may enhance binding affinity for certain receptor sites.
Materials Science
The bipyridine group is known for its chelating ability, making this compound a candidate for:
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Coordination chemistry studies.
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Development of metal-organic frameworks (MOFs).
Biological Activity
While specific biological data on this compound is limited, related nicotinamide derivatives have demonstrated:
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Anticancer Properties: By modulating cellular pathways like apoptosis.
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Anti-inflammatory Effects: Through inhibition of pro-inflammatory mediators.
Further evaluation of this compound's pharmacokinetics and toxicity profiles would be necessary to confirm its therapeutic potential.
Future Directions
Research into N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide could focus on:
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Developing analogs with enhanced bioavailability.
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Investigating its role in metal coordination complexes for catalysis.
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Exploring its use as a ligand in drug design targeting specific protein interactions.
This compound represents an intriguing candidate for further exploration in both medicinal chemistry and material sciences due to its unique combination of functional groups and structural properties.
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